molecular formula C15H23FO2 B14325787 1-(Dibutoxymethyl)-4-fluorobenzene CAS No. 103517-18-6

1-(Dibutoxymethyl)-4-fluorobenzene

Cat. No.: B14325787
CAS No.: 103517-18-6
M. Wt: 254.34 g/mol
InChI Key: GRDVPXGQSGIUPR-UHFFFAOYSA-N
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Description

Properties

CAS No.

103517-18-6

Molecular Formula

C15H23FO2

Molecular Weight

254.34 g/mol

IUPAC Name

1-(dibutoxymethyl)-4-fluorobenzene

InChI

InChI=1S/C15H23FO2/c1-3-5-11-17-15(18-12-6-4-2)13-7-9-14(16)10-8-13/h7-10,15H,3-6,11-12H2,1-2H3

InChI Key

GRDVPXGQSGIUPR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C1=CC=C(C=C1)F)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibutoxymethyl)-4-fluorobenzene typically involves the alkylation of 4-fluorobenzyl alcohol with dibutyl ether in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

4-Fluorobenzyl alcohol+Dibutyl etherAcid catalyst1-(Dibutoxymethyl)-4-fluorobenzene+Water\text{4-Fluorobenzyl alcohol} + \text{Dibutyl ether} \xrightarrow{\text{Acid catalyst}} \text{1-(Dibutoxymethyl)-4-fluorobenzene} + \text{Water} 4-Fluorobenzyl alcohol+Dibutyl etherAcid catalyst​1-(Dibutoxymethyl)-4-fluorobenzene+Water

Industrial Production Methods: In an industrial setting, the production of 1-(Dibutoxymethyl)-4-fluorobenzene can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions: 1-(Dibutoxymethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The dibutoxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The fluorine atom can be reduced to form a hydrogen-substituted benzene ring.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Major Products Formed:

    Oxidation: 1-(Dibutoxymethyl)-4-fluorobenzoic acid.

    Reduction: 1-(Dibutoxymethyl)benzene.

    Substitution: 1-(Dibutoxymethyl)-4-hydroxybenzene or 1-(Dibutoxymethyl)-4-aminobenzene.

Scientific Research Applications

1-(Dibutoxymethyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Dibutoxymethyl)-4-fluorobenzene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular function. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Key Observations :

  • Electrophilic Reactivity : Brominated derivatives (e.g., 1-(Dibromomethyl)-4-fluorobenzene , 1-(2-Bromoethyl)-4-fluorobenzene ) are often intermediates in nucleophilic substitution reactions.
  • Click Chemistry Utility : 1-(Azidomethyl)-4-fluorobenzene is used in Huisgen cycloaddition to synthesize triazoles, highlighting its role in drug discovery.
  • Steric and Electronic Effects : Bulky substituents like -(CH₂)₄Cl or -O-(CH₂)₃Br may reduce reactivity but enhance stability for storage.

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